N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-17(2,3)22-14-12(9-19-22)16(24)21(10-18-14)20-15(23)11-7-5-6-8-13(11)25-4/h5-10H,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDINYIUVAPZVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole intermediate, which is then subjected to cyclization with a suitable pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in maintaining consistent quality and reducing production costs. Industrial methods also focus on the purification and crystallization processes to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
Antitumor Activity
Preliminary studies indicate that N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide has potential applications in cancer treatment. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests it may be effective against various cancer types. Research has shown that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit antitumor properties , making this compound a candidate for further pharmacological evaluation .
Inflammation Modulation
The compound may also play a role in modulating inflammatory responses. Its mechanism of action involves interacting with molecular targets that regulate inflammation pathways. This suggests potential utility in treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Starting from appropriate pyrazole derivatives and carboxhydrazides.
- Functionalization : Introducing the tert-butyl group and methoxybenzamide moiety through specific coupling reactions.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines show significant inhibition of cancer cell lines. The specific derivative containing the tert-butyl and methoxybenzamide groups was tested against various cancer models, revealing promising results in reducing tumor size and inhibiting metastasis .
Case Study 2: Inflammation Research
Research published in a peer-reviewed journal highlighted the compound's effect on inflammatory markers in vitro. The study found that treatment with this compound reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on calcium/calmodulin-dependent protein kinase pathways, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another related compound with a different substitution pattern, which affects its mechanism of action and applications.
Uniqueness
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group enhances its stability and solubility, making it a valuable compound for various applications .
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and a 2-methoxybenzamide moiety . This unique structure enhances its stability and solubility, contributing to its biological efficacy.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 899751-47-4 |
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 300.36 g/mol |
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Preliminary studies suggest that it may interact with:
- Calcium/calmodulin-dependent protein kinases , which are involved in various cellular processes.
- Aldehyde Dehydrogenase 1A (ALDH1A) , which has implications in cancer therapy.
The compound's ability to modulate cellular signaling pathways positions it as a candidate for treating diseases such as cancer and inflammation .
Anticancer Activity
Research indicates that this compound has potential anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit tumor cell proliferation by targeting key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activities. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Pyrazole Intermediate : This involves cyclization reactions under controlled conditions.
- Formation of the Benzamide Moiety : The pyrazole intermediate is then reacted with appropriate benzoyl chlorides to form the final product.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Different substituents affect enzyme interaction | Moderate anticancer activity |
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Different core structure leading to varied activity | Antimicrobial properties |
The unique combination of the tert-butyl group and the methoxybenzamide moiety enhances the biological profile of this compound compared to its analogs .
Case Studies
Recent studies have highlighted the potential applications of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis .
- Anti-inflammatory Model : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
